Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate
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Overview
Description
Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or piperidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The thiazole ring plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Clothianidin: Another thiazole derivative used as an insecticide.
Sulfathiazole: A sulfa drug with antimicrobial properties.
Tiazofurin: An anticancer agent with a thiazole moiety.
Uniqueness
Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole ring with a piperidinecarboxylate group allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-16-10(15)8-2-4-14(5-3-8)7-9-6-13-11(12)17-9/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFIQNFGUCDBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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